3-(3-Aminopyrrolidin-1-yl)tetrahydrothiophene 1,1-dioxide
CAS No.:
Cat. No.: VC17886106
Molecular Formula: C8H16N2O2S
Molecular Weight: 204.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H16N2O2S |
|---|---|
| Molecular Weight | 204.29 g/mol |
| IUPAC Name | 1-(1,1-dioxothiolan-3-yl)pyrrolidin-3-amine |
| Standard InChI | InChI=1S/C8H16N2O2S/c9-7-1-3-10(5-7)8-2-4-13(11,12)6-8/h7-8H,1-6,9H2 |
| Standard InChI Key | OBXMCPFFACYMOY-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CC1N)C2CCS(=O)(=O)C2 |
Introduction
Structural Analysis
Molecular Framework
The compound features a tetrahydrothiophene ring (a five-membered saturated sulfur heterocycle) with two oxygen atoms double-bonded to the sulfur atom, forming a 1,1-dioxide (sulfone) group. At the 3-position of the tetrahydrothiophene ring, a pyrrolidine substituent is attached, which itself contains a primary amine group at its 3-position (Figure 1).
Molecular Formula: CHNOS
Molecular Weight: 190.26 g/mol
IUPAC Name: (1,1-dioxidotetrahydrothiophen-3-yl)(3-aminopyrrolidin-1-yl)amine
Synthesis and Reactivity
Synthetic Routes
The compound is synthesized via nucleophilic substitution or reductive amination strategies. A plausible pathway involves:
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Oxidation of Tetrahydrothiophene: Tetrahydrothiophene is oxidized to tetrahydrothiophene 1,1-dioxide (sulfolane) using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) .
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Functionalization at the 3-Position: The sulfolane derivative undergoes halogenation (e.g., bromination) at the 3-position, followed by substitution with 3-aminopyrrolidine under basic conditions .
Example Protocol (adapted from ):
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Step 1: Tetrahydrothiophene (10 mmol) is treated with mCPBA (30 mmol) in dichloromethane at 0°C to yield tetrahydrothiophene 1,1-dioxide.
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Step 2: The sulfone intermediate is brominated using N-bromosuccinimide (NBS) under radical conditions.
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Step 3: The brominated product reacts with 3-aminopyrrolidine (12 mmol) in the presence of KCO in DMF at 80°C for 24 hours.
Reactivity Profile
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Amine Group: Participates in Schiff base formation, acylation, and alkylation reactions.
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Sulfone Group: Enhances electrophilicity of adjacent carbons, facilitating nucleophilic substitutions .
Physicochemical Properties
Thermodynamic Data
| Property | Value/Description | Source |
|---|---|---|
| Melting Point | Not reported (likely >150°C) | |
| Solubility | Soluble in polar aprotic solvents (DMF, DMSO) | |
| LogP (Partition Coefficient) | Estimated: -0.5 to 0.5 (moderate polarity) |
Stability
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Thermal Stability: Stable up to 200°C under inert atmospheres .
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Hydrolytic Stability: Resistant to hydrolysis at neutral pH but may degrade under strongly acidic or basic conditions .
Pharmacological and Industrial Applications
Pharmaceutical Intermediate
The compound serves as a building block in synthesizing:
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Kinase Inhibitors: The sulfone and amine groups enhance binding to ATP pockets in target enzymes .
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Antiviral Agents: Structural analogs have shown activity against RNA viruses in preclinical studies .
Solvent and Catalyst
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